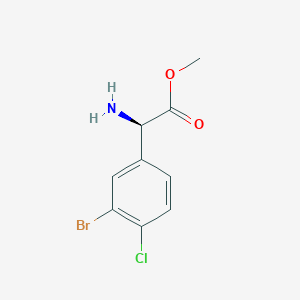![molecular formula C13H16ClN3O2 B13044876 Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate](/img/structure/B13044876.png)
Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused with a dihydropyridine ring The presence of a cyclopropane carboxylate group further adds to its structural complexity
Preparation Methods
The synthesis of Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the dihydropyridine moiety. The final step involves the addition of the cyclopropane carboxylate group. The reaction conditions typically require the use of strong bases and high temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as DNA and proteins.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to nucleic acids, stabilizing DNA duplexes through enhanced stacking interactions and hydrogen bonding. This stabilization effect is attributed to the bicyclic structure of the compound, which allows for better base stacking and hydrogen bonding with the DNA bases .
Comparison with Similar Compounds
Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate can be compared with other pyrimidine derivatives, such as:
7,8-Dihydropyrido[2,3-d]pyrimidin-2-one: Known for its enhanced DNA stabilizing properties.
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Used as an intermediate in the synthesis of pharmacologically active compounds.
tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate:
Properties
Molecular Formula |
C13H16ClN3O2 |
|---|---|
Molecular Weight |
281.74 g/mol |
IUPAC Name |
methyl 1-[(2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16ClN3O2/c1-19-11(18)13(3-4-13)8-17-5-2-10-9(7-17)6-15-12(14)16-10/h6H,2-5,7-8H2,1H3 |
InChI Key |
FRQAQEVOMUBNPX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)CN2CCC3=NC(=NC=C3C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


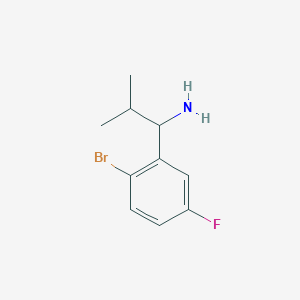
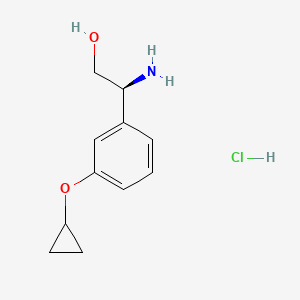
![(S)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13044811.png)
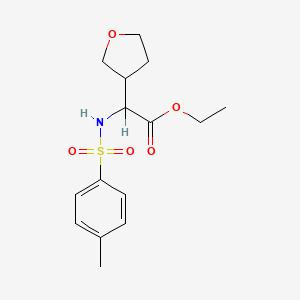
![(2R)-2-[5-[6-amino-5-[(1R)-1-[5-fluoro-2-(triazol-2-yl)phenyl]ethoxy]pyridin-3-yl]-4-methyl-1,3-thiazol-2-yl]propane-1,2-diol](/img/structure/B13044830.png)

![3',4'-Dihydrospiro[cyclopropane-1,1'(2'H)-isoquinoline] Hydrochloride](/img/structure/B13044851.png)



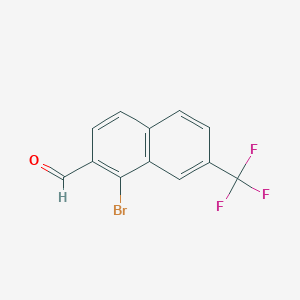
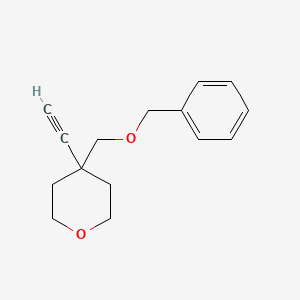
![Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13044883.png)
